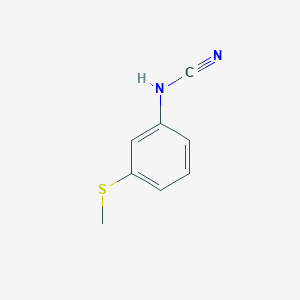

3-(Methylthio)phenylcyanamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves chemoselective Michael reactions, as well as reactions with isothiocyanates and active methylene compounds . For instance, the synthesis of a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates involves a novel thiation method from the corresponding quinoxalin-2(1H)-one . Similarly, the reaction of phenyl isothiocyanate with active methylene compounds followed by heterocyclization with halogenated compounds is described . These methods could potentially be adapted for the synthesis of 3-(Methylthio)phenylcyanamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds containing methylthio and phenyl groups has been studied using various techniques such as X-ray diffraction, 1H and 13C NMR, and DFT calculations . For example, the structure of a 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated, providing insights into the types of interactions present in the crystal . These techniques could be employed to analyze the molecular structure of 3-(Methylthio)phenylcyanamide once synthesized.

Chemical Reactions Analysis

The reactivity of compounds with methylthio groups has been discussed, with sulfur being identified as an active center for electrophilic and radical attacks . The reaction pathways and fragmentation patterns of related compounds have been studied using mass spectrometry, which could inform the potential reactivity of 3-(Methylthio)phenylcyanamide .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-(Methylthio)phenylcyanamide are not directly reported, the properties of structurally related compounds have been characterized. For example, the antiproliferative activity of certain derivatives against human cancer cell lines has been tested, and the structure-activity relationship has been explored . The crystalline properties of a related compound have been determined, including unit cell dimensions and space group . These findings could provide a basis for predicting the properties of 3-(Methylthio)phenylcyanamide.

Applications De Recherche Scientifique

Antimicrobial Applications

El‐Wahab et al. (2015) explored heterocyclic compounds with structures related to 3-(Methylthio)phenylcyanamide, demonstrating their efficacy as antimicrobial additives when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial activity against multiple microbial strains, suggesting potential for surface coatings that require antimicrobial properties (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Adsorption and Environmental Applications

Ozmen and Yılmaz (2007) discussed the use of beta-cyclodextrin and starch-based polymers for the sorption of Congo red from aqueous solutions, highlighting the potential of certain structures for environmental cleanup efforts. While not directly related to 3-(Methylthio)phenylcyanamide, this research underscores the broad interest in chemical compounds for environmental applications (Ozmen & Yılmaz, 2007).

Forensic Toxicology

Fogarty, Papsun, and Logan (2018) analyzed cis and trans 3-methylfentanyl, focusing on the challenges of detecting low concentrations in blood after use. Their work underscores the importance of sensitive analytical methods in forensic toxicology, relevant for compounds with similar structural complexities or toxicological profiles (Fogarty, Papsun, & Logan, 2018).

Antidiabetic Agents

Kees et al. (1996) described the synthesis and antihyperglycemic activity of compounds related to 3-(Methylthio)phenylcyanamide, emphasizing their potential as new antidiabetic agents. These findings highlight the compound's relevance in medical research, particularly in the context of diabetes management (Kees, Fitzgerald, Steiner, Mattes, Mihan, Tosi, Mondoro, & McCaleb, 1996).

Anticancer Research

Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot (2017) investigated novel thiazole and 1,3,4-thiadiazole derivatives, incorporating thiazole moiety as potent anticancer agents. Their work indicates the ongoing search for new, effective cancer treatments based on structurally diverse chemical compounds (Gomha et al., 2017).

Orientations Futures

“3-(Methylthio)phenylcyanamide” holds promise in various fields, contributing to advancements in medicine, materials science, and more. Aromatic amino acid metabolism in yeast is an important source of secondary compounds that influence the aroma and flavor of alcoholic beverages and foods . This could be a potential area of future research.

Propriétés

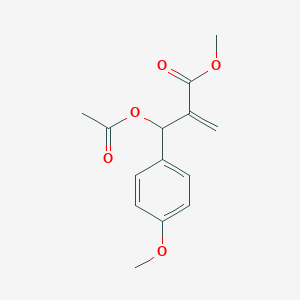

IUPAC Name |

(3-methylsulfanylphenyl)cyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-11-8-4-2-3-7(5-8)10-6-9/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQSFPATKCKZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)phenylcyanamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)

![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)

![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)

![Ethyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2524815.png)